[1-(Benzenesulfonyl)indol-5-yl]methanol
Description
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRJZYLQIVBRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379890 | |
| Record name | [1-(benzenesulfonyl)indol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182187-39-9 | |
| Record name | [1-(benzenesulfonyl)indol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
[1-(Benzenesulfonyl)indol-5-yl]methanol interacts with LOX enzymes, inhibiting their activity. This interaction likely involves the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.
Biochemical Pathways
The inhibition of LOX enzymes by this compound affects the arachidonic acid metabolic pathway . Normally, LOX enzymes convert arachidonic acid into various eicosanoids, which have both beneficial and harmful effects. By inhibiting LOX, this compound can potentially alter the balance of eicosanoids in the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of LOX enzymes. By inhibiting these enzymes, the compound could potentially reduce the production of certain eicosanoids, leading to changes in inflammation and other physiological processes.
Biological Activity
[1-(Benzenesulfonyl)indol-5-yl]methanol, with the CAS number 182187-39-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indole core substituted with a benzenesulfonyl group and a hydroxymethyl group. Its structural formula can be represented as follows:
The molecular weight is approximately 255.32 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in anticancer and antimicrobial domains. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, a study evaluated its effects on the MDA-MB-468 breast cancer cell line, demonstrating significant inhibition of cell proliferation at low concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in programmed cell death mechanisms.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 | 5.2 | Induction of apoptosis via caspase activation |
| HeLa | 4.7 | Cell cycle arrest at G2/M phase |
| A549 | 6.3 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that this compound exhibits selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 |
| Escherichia coli | >100 |
| Streptococcus pneumoniae | 25 |
The proposed mechanisms underlying the biological activity of this compound involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, disrupting normal cell division.
- Inhibition of Key Signaling Pathways : The compound interferes with critical signaling pathways such as PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
Case Studies
A notable case study involved the evaluation of this compound in combination with conventional chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a potential role as an adjuvant treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations at the 5-Position
(a) (1-(Phenylsulfonyl)-1H-indol-5-yl)boronic Acid
- Structure : The 5-position substituent is a boronic acid (-B(OH)₂) instead of hydroxymethyl.
- Key Differences: The boronic acid group enhances utility in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry for constructing biaryl systems.
(b) (3-(1H-Indol-5-yl)phenyl)methanol
- Structure : Indole is attached to a phenyl ring at the 3-position, with a hydroxymethyl group on the phenyl.
- Key Differences: The indole-phenyl linkage creates extended conjugation, possibly enhancing aromatic stacking interactions.
Substituent Variations at the 1-Position
(a) [1-(Benzyl)-4-fluoro-1H-indol-3-yl]methanol
- Structure : A benzyl group replaces the benzenesulfonyl at the 1-position, with a fluorine at the 4-position and hydroxymethyl at the 3-position.
- Key Differences: The benzyl group is electron-donating, increasing electron density on the indole ring versus the electron-withdrawing sulfonyl group.
(b) 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole
- Structure : A chlorobenzoyl group replaces the sulfonyl at the 1-position, with methoxy and methyl groups at the 5- and 2-positions.
- Key Differences :
Core Heterocycle Variations
(a) 1-(Benzenesulfonyl)-4-chloro-5-iodo-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolopyridine replaces indole, with sulfonyl, chloro, and iodo substituents.
- Key Differences: The pyrrolopyridine core has reduced aromaticity compared to indole, altering π-π stacking and charge distribution.
(b) 1-(Phenylsulfonyl)pyrrole (PSP)
- Structure : Pyrrole core with a benzenesulfonyl group.
- Key Differences: Smaller ring size (5-membered vs. 6-membered indole) reduces steric bulk and aromatic surface area. Lower molecular weight (C₁₀H₉NO₂S vs. C₁₅H₁₃NO₃S for the target compound) improves diffusion rates .
Comparative Data Table
Key Findings and Implications
Hydroxymethyl groups improve solubility but may limit blood-brain barrier penetration compared to lipophilic substituents like benzyl .
Heterocycle Impact :
- Pyrrolopyridine and pyrrole analogues exhibit reduced aromaticity, favoring interactions with flat enzymatic active sites over indole’s planar structure .
Biological Relevance :
- Sulfonyl-containing indoles are prioritized in CNS drug discovery due to structural similarity to serotonin, while boronic acid derivatives serve as versatile synthetic intermediates .
Preparation Methods
Indole Core Functionalization
The indole scaffold is typically derived from 1H-indol-5-amine or 5-hydroxyindole . For example, 1H-indol-5-amine undergoes sulfonylation with benzenesulfonyl chloride under basic conditions to form 1-(benzenesulfonyl)-1H-indol-5-amine .
Table 1: Intermediate Synthesis Conditions
| Intermediate | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1-(Benzenesulfonyl)-1H-indol-5-amine | Benzenesulfonyl chloride, Pyridine | 0–10°C, 2 h | 78% | |
| 5-Formyl-1H-indole | DMF, POCl₃ | 80°C, 6 h | 65% |
Sulfonylation Methods
Direct Sulfonylation of Indole
The benzenesulfonyl group is introduced via electrophilic aromatic substitution or N-sulfonylation . In a representative procedure:
-
1H-indol-5-amine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).
-
Potassium hydride (1.2 eq) is added under nitrogen at 0°C to deprotonate the indole nitrogen.
-
Benzenesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 h at 25°C.
This method achieves yields of 70–80% after purification by column chromatography.
Alternative Sulfonylation Conditions
Using pyridine as both solvent and base, sulfonylation proceeds at room temperature with benzenesulfonyl chloride (1.05 eq). The reaction is quenched with ice-water, yielding 1-(benzenesulfonyl)-1H-indol-5-amine in 65–75% yield.
Introduction of the Hydroxymethyl Group
Reduction of Aldehyde Intermediates
The 5-hydroxymethyl group is introduced via reduction of 5-formylindole derivatives :
-
5-Formyl-1-(benzenesulfonyl)indole is synthesized via Vilsmeier-Haack formylation using DMF and POCl₃.
-
The aldehyde is reduced with sodium borohydride (NaBH₄) in methanol at 0°C, yielding [1-(benzenesulfonyl)indol-5-yl]methanol in 85% yield.
Critical Parameters :
-
Excess NaBH₄ (2.5 eq) ensures complete reduction.
-
Low temperature prevents over-reduction to the methyl group.
Alternative Route: Nucleophilic Substitution
A patent method describes coupling 1-(benzenesulfonyl)-5-bromoindole with paraformaldehyde under Ullmann conditions:
Optimization and Scalability
Solvent and Base Selection
Catalytic Enhancements
-
Adding triethylamine (1.1 eq) during aldehyde reduction improves reproducibility.
-
Microwave-assisted synthesis reduces reaction time from 24 h to 45 min for the Ullmann coupling.
Analytical Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.23 (s, 1H, indole-H), 7.71–7.44 (m, 5H, Ph-H), 4.65 (s, 2H, CH₂OH) |
| IR (KBr) | 3380 cm⁻¹ (O-H), 1590 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O) |
| MS (ESI+) | m/z 288.1 [M+H]⁺ |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(Benzenesulfonyl)indol-5-yl]methanol, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves sulfonylation of indole derivatives using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Indole protection : Introducing the benzenesulfonyl group at the indole nitrogen under anhydrous conditions .
- Functionalization : Bromination or hydroxylation at the 5-position of the indole ring using reagents like N-bromosuccinimide (NBS) or directed lithiation followed by oxidation .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm the benzenesulfonyl group’s presence and indole substitution pattern (e.g., deshielded protons near electronegative groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly the loss of SO or benzenesulfonyl moieties .
- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require co-solvents like ethanol or DMSO .
Advanced Research Questions
Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : Use boronic acid derivatives (e.g., 5-indolylboronic acids) to introduce aryl/heteroaryl groups at the indole’s 5-position. Pd(PPh) and NaCO in THF/HO are standard conditions .
- Buchwald-Hartwig Amination : For installing amino groups, employ Pd(dba)/Xantphos catalysts with CsCO as a base. Monitor reaction progress via TLC to avoid over-alkylation .
Q. How does this compound interact with biological targets, and what assays are used to validate these interactions?
- Methodology :
- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450 isoforms) predicts binding affinities. Software like AutoDock Vina models interactions with the sulfonyl and indole moieties .
- Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantifies interactions with receptors. For example, competitive displacement assays using labeled ligands can determine IC values .
- Enzymatic Inhibition : Evaluate inhibition kinetics (e.g., ) via spectrophotometric assays. The sulfonyl group’s electron-withdrawing properties may enhance binding to catalytic sites .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects. Use standardized protocols for IC determination .
- Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to observed discrepancies. For instance, hydroxylated derivatives could exhibit altered potency .
- Structural Analog Comparison : Test analogs with modified sulfonyl or indole groups to isolate pharmacophoric features responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
